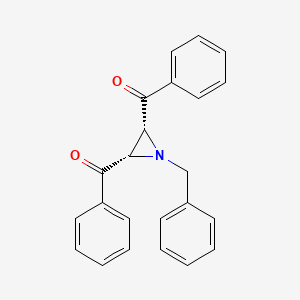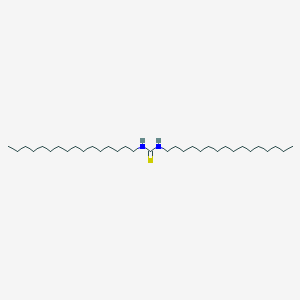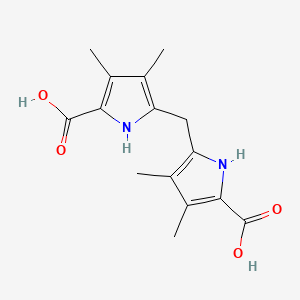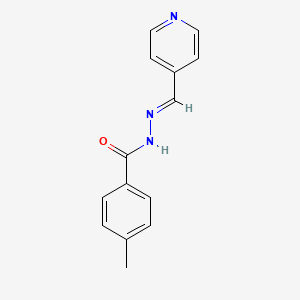
P-Toluic (4-pyridylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Toluic (4-pyridylmethylene)hydrazide is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.279 g/mol It is a derivative of p-toluic acid and hydrazine, characterized by the presence of a pyridylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Toluic (4-pyridylmethylene)hydrazide typically involves the condensation reaction between p-toluic acid hydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
P-Toluic (4-pyridylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced hydrazides.
Substitution: Formation of substituted hydrazides and other derivatives.
Aplicaciones Científicas De Investigación
P-Toluic (4-pyridylmethylene)hydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of P-Toluic (4-pyridylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- P-Toluic (4-acetamidobenzylidene)hydrazide
- P-Toluic (4-chlorobenzylidene)hydrazide
- P-Toluic (2,4-dihydroxybenzylidene)hydrazide
- P-Toluic (2-chlorobenzylidene)hydrazide
- P-Toluic acid (5-indanylmethylene)-hydrazide
- P-Toluic (2-hydroxybenzylidene)hydrazide
Uniqueness
P-Toluic (4-pyridylmethylene)hydrazide is unique due to the presence of the pyridylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
58809-86-2 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11-2-4-13(5-3-11)14(18)17-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
Clave InChI |
UIVRXJFNVPEHMS-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



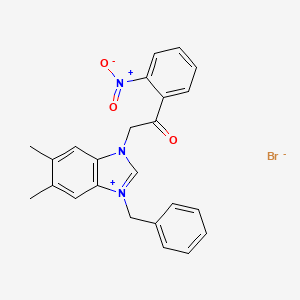
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)

![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
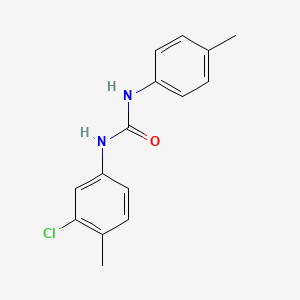
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

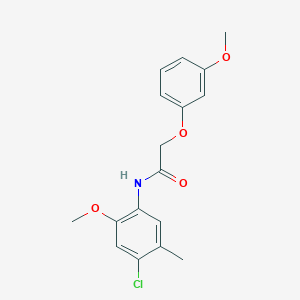
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)

